molecular formula C13H10ClNO2 B8273086 N-(5-Chloro-2-phenoxy-phenyl)-formamide

N-(5-Chloro-2-phenoxy-phenyl)-formamide

Cat. No.: B8273086
M. Wt: 247.67 g/mol
InChI Key: HCVCRCCGIHWAQW-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-phenoxy-phenyl)-formamide is an aromatic formamide derivative characterized by a phenoxy group attached to the phenyl ring at the 2-position and a chlorine substituent at the 5-position. The formamide (-NHCHO) functional group is linked to the nitrogen atom of the aniline moiety. These analogs are frequently utilized in pharmaceutical and agrochemical synthesis due to their reactivity and ability to serve as intermediates in complex organic reactions .

Properties

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)formamide

InChI

InChI=1S/C13H10ClNO2/c14-10-6-7-13(12(8-10)15-9-16)17-11-4-2-1-3-5-11/h1-9H,(H,15,16)

InChI Key

HCVCRCCGIHWAQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(5-Chloro-2-phenoxy-phenyl)-formamide, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 5-Cl, 2-phenoxy 265.69 (calculated) Hypothesized applications: Potential intermediate in drug synthesis; phenoxy group may confer stability and lipophilicity.
N-(5-Chloro-2-methylphenyl)formamide 5-Cl, 2-CH₃ 183.62 Used in pharmaceuticals and pesticides; methyl group enhances metabolic stability .
N-(2-Chloro-5-nitrophenyl)formamide 2-Cl, 5-NO₂ 200.58 High reactivity due to nitro group; employed in synthetic organic chemistry .
N-(2-Acetyl-5-chlorophenyl)formamide 2-COCH₃, 5-Cl 197.62 Acetyl group increases lipophilicity; potential use in antimicrobial agents .
N-(4-Methylphenyl)formamide 4-CH₃ 149.19 Exhibits phase transitions under thermal stress; studied for dielectric properties .

Key Structural and Functional Differences:

Substituent Effects on Reactivity: The nitro group in N-(2-Chloro-5-nitrophenyl)formamide enhances electrophilicity, making it a reactive intermediate in cross-coupling reactions . In contrast, the phenoxy group in the target compound may stabilize the molecule via resonance, reducing reactivity but improving solubility in non-polar solvents . Methyl and acetyl groups (e.g., in ) improve metabolic stability and lipophilicity, which are critical for pharmacokinetics in drug design.

Toxicological Profiles: Formamide derivatives like FANFT (N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) are associated with urinary bladder carcinogenicity via prostaglandin endoperoxide synthetase-mediated cooxidation . While this compound lacks the nitro-furan moiety of FANFT, its chlorine and phenoxy substituents may alter toxicity profiles, necessitating further study.

Applications :

  • Pharmaceutical Intermediates : N-(5-Chloro-2-methylphenyl)formamide is a key precursor in antihypertensive and antifungal agents .
  • Agrochemicals : Nitro-substituted analogs are leveraged in pesticide synthesis due to their electrophilic properties .

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